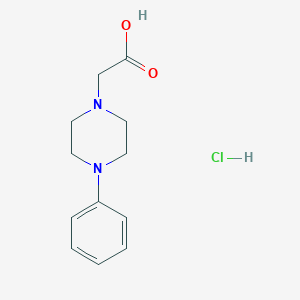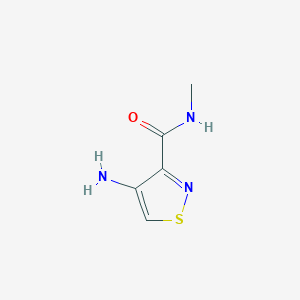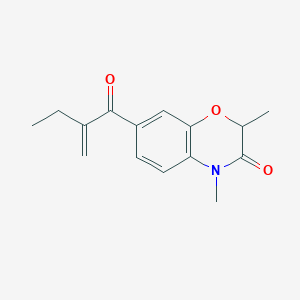
9-Diazofluorene-2-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Diazofluorene-2-butyric acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a diazo derivative of fluorene and is widely used as a versatile reagent in organic synthesis.
Aplicaciones Científicas De Investigación
9-Diazofluorene-2-butyric acid has been widely used as a versatile reagent in organic synthesis. It has been used in the synthesis of various compounds, including amino acids, peptides, and heterocycles. Additionally, this compound has been used as a photoaffinity labeling reagent for the identification of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 9-Diazofluorene-2-butyric acid involves the formation of a carbene intermediate upon irradiation with UV light. This carbene intermediate can then react with various functional groups, including C-H bonds, C=C bonds, and N-H bonds, leading to the formation of new compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 9-Diazofluorene-2-butyric acid. However, it has been reported that this compound can induce DNA damage upon irradiation with UV light.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-Diazofluorene-2-butyric acid in lab experiments is its versatility as a reagent in organic synthesis. Additionally, this compound can be easily synthesized using various methods. However, one of the limitations of using this compound is its potential toxicity upon irradiation with UV light.
Direcciones Futuras
There are several future directions for the research on 9-Diazofluorene-2-butyric acid. One of the potential directions is the development of new methods for the synthesis of this compound. Additionally, the application of this compound in the identification of protein-protein interactions can be further explored. Furthermore, the potential use of this compound in the development of new drugs and materials can be investigated.
Conclusion:
In conclusion, 9-Diazofluorene-2-butyric acid is a versatile compound that has gained significant attention in the field of scientific research. This compound has been widely used as a reagent in organic synthesis and has potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 9-Diazofluorene-2-butyric acid have been discussed in this paper.
Métodos De Síntesis
The synthesis of 9-Diazofluorene-2-butyric acid involves the reaction of fluorene with diazomethane. This reaction can be carried out using various methods, including the Curtius rearrangement, the Hofmann degradation, and the Schmidt reaction. Among these methods, the Curtius rearrangement is the most commonly used method for the synthesis of 9-Diazofluorene-2-butyric acid.
Propiedades
Número CAS |
119494-25-6 |
|---|---|
Nombre del producto |
9-Diazofluorene-2-butyric acid |
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
4-(9-diazofluoren-2-yl)butanoic acid |
InChI |
InChI=1S/C17H14N2O2/c18-19-17-14-6-2-1-5-12(14)13-9-8-11(10-15(13)17)4-3-7-16(20)21/h1-2,5-6,8-10H,3-4,7H2,(H,20,21) |
Clave InChI |
TWLXVTRYICAUEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O |
Otros números CAS |
119494-25-6 |
Sinónimos |
9-diazofluorene-2-butyric acid DAF-BA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



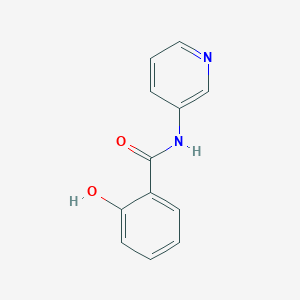
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
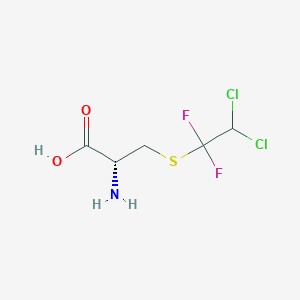
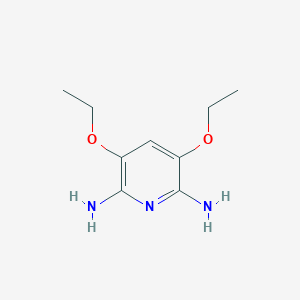
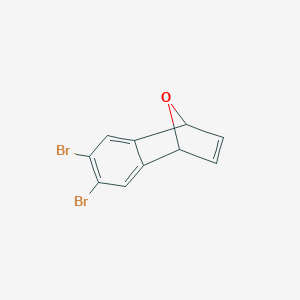
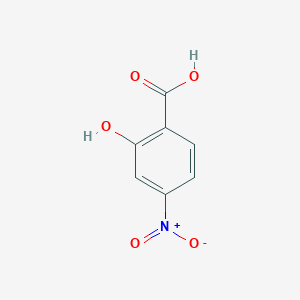
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
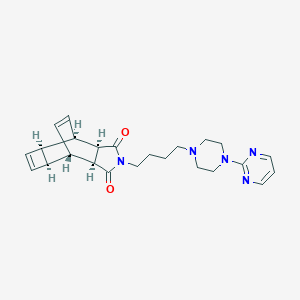
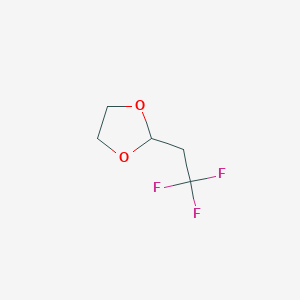
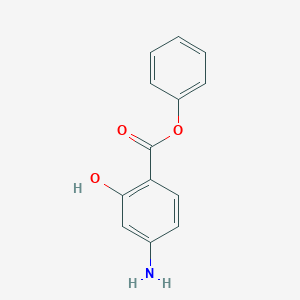
![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)
